(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol
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Overview
Description
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H10BrNO It features a bromopyridine moiety attached to a cyclopropyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with 6-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (1-(6-Bromopyridin-2-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(6-Hydroxypyridin-2-yl)cyclopropyl)methanol.
Substitution: Formation of (1-(6-Aminopyridin-2-yl)cyclopropyl)methanol.
Scientific Research Applications
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-yl)(cyclopropyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChI Key |
ARWXGDMWIVADKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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